2,6-Dichloro-4-(difluoromethoxy)benzylamine

Catalog No.
S853092
CAS No.
1807059-60-4
M.F
C8H7Cl2F2NO
M. Wt
242.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(difluoromethoxy)benzylamine

CAS Number

1807059-60-4

Product Name

2,6-Dichloro-4-(difluoromethoxy)benzylamine

IUPAC Name

[2,6-dichloro-4-(difluoromethoxy)phenyl]methanamine

Molecular Formula

C8H7Cl2F2NO

Molecular Weight

242.05 g/mol

InChI

InChI=1S/C8H7Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H,3,13H2

InChI Key

YPONWGIFHFPDQG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OC(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OC(F)F
2,6-Dichloro-4-(difluoromethoxy)benzylamine is a chemical compound with the molecular formula C8H7Cl2F2NO. It is a pale yellow solid, which is usually synthesized for research purposes. Since its discovery, this benzylamine has been used in various fields of research, including medicinal chemistry and crop protection.
2,6-Dichloro-4-(difluoromethoxy)benzylamine is slightly soluble in water and highly soluble in organic solvents, such as ethanol and chloroform. It has a melting point of 120-123°C, and its molecular weight is 233.05 g/mol. This compound's chemical structure contains a benzene ring with two chlorine atoms and two fluorine atoms attached.
2,6-Dichloro-4-(difluoromethoxy)benzylamine is synthesized by the reaction of 2-(difluoromethoxy)-4-bromoacetophenone with ammonium hydroxide and a reducing agent. The compound is purified through various methods, including recrystallization, chromatography, and distillation. Its identity is confirmed through spectroscopic methods, such as NMR and IR.
Various analytical methods are used to determine the purity and characteristics of 2,6-Dichloro-4-(difluoromethoxy)benzylamine. One of the most commonly used methods is high-performance liquid chromatography (HPLC), which separates the compound from impurities based on their polarity. Other methods include gas chromatography (GC), mass spectrometry (MS), and UV-visible spectroscopy.
The biological properties of 2,6-Dichloro-4-(difluoromethoxy)benzylamine are not well-studied. However, it has been reported to have an inhibitory effect on specific enzymes, including synaptosomal-associated protein-25 (SNAP-25). This protein plays a crucial role in neurotransmitter release, and its inhibition could potentially have therapeutic implications in treating diseases such as epilepsy and chronic pain.
The toxicity and safety of 2,6-Dichloro-4-(difluoromethoxy)benzylamine are not well-documented. As with all research chemicals, caution should be exercised when handling this compound. Proper safety equipment and handling procedures should be followed to minimize the risk of exposure.
2,6-Dichloro-4-(difluoromethoxy)benzylamine has been used in various scientific experiments, including medicinal chemistry, crop protection, and neuroscience research. In medicinal chemistry, its inhibitory effect on SNAP-25 has been studied as a potential therapeutic target for neurological disorders. In crop protection, its effectiveness against specific plant pathogens has been investigated. In neuroscience research, its inhibitory effect on neurotransmitter release has been studied to understand how neurons communicate in the brain.
The current state of research on 2,6-Dichloro-4-(difluoromethoxy)benzylamine is still in its early stages. Most of the research has been focused on its inhibitory effect on SNAP-25 and potential therapeutic implications in treating neurological disorders.
The potential implications of 2,6-Dichloro-4-(difluoromethoxy)benzylamine are vast and varied. In medicinal chemistry, it could potentially be used as a therapeutic agent for neurological disorders. In crop protection, it could be used to develop new pesticides that are effective against specific plant pathogens. In neuroscience research, it could provide a better understanding of how neurons communicate in the brain.
The limitations of research on 2,6-Dichloro-4-(difluoromethoxy)benzylamine are primarily due to the lack of available information. Future research should focus on further understanding the compound's biological properties, toxicity, and safety. Additionally, potential implications in other fields of research and industry, such as materials science and environmental science, could be explored.
- Further studies on the biological properties and mechanisms of action of 2,6-Dichloro-4-(difluoromethoxy)benzylamine
- Investigation into potential applications of 2,6-Dichloro-4-(difluoromethoxy)benzylamine in materials science and environmental science
- Development of new techniques for synthesizing and characterizing 2,6-Dichloro-4-(difluoromethoxy)benzylamine
- Evaluation of the safety and toxicity of 2,6-Dichloro-4-(difluoromethoxy)benzylamine in various experimental settings
- Investigation of potential therapeutic applications of 2,6-Dichloro-4-(difluoromethoxy)benzylamine beyond neurological disorders, such as cancer treatment.

XLogP3

3

Dates

Modify: 2023-08-16

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